(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c1-27-7-6-25-20(27)13-29-19-4-2-14(3-5-19)8-15(12-24)21(28)26-18-10-16(22)9-17(23)11-18/h2-11H,13H2,1H3,(H,26,28)/b15-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJAOHWLKVUQRP-OVCLIPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide, a compound with potential pharmacological applications, has garnered attention due to its unique structural features and biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The synthetic route may include:
- Formation of the cyano group via nucleophilic substitution.
- Introduction of the dichlorophenyl moiety through electrophilic aromatic substitution.
- Coupling with the imidazole-derived phenol to achieve the final structure.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. For instance, a related compound, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), demonstrated a dose-dependent decrease in nitrite production and cytokine release at concentrations as low as 25 μM .
Anticancer Activity
In addition to anti-inflammatory effects, the compound's structural analogs have been evaluated for anticancer activity. Studies have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer cells. The mechanism often involves the induction of oxidative stress through increased reactive oxygen species (ROS) production, leading to apoptosis in cancer cells .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the potential molecular targets of this compound. Targets include:
- Cyclooxygenase-2 (COX-2) : A key enzyme in inflammation.
- Phosphodiesterase 4B (PDE4B) : Involved in inflammatory signaling pathways.
These studies help identify binding affinities and predict biological activity based on structure-function relationships.
Case Studies
A notable case study involved the evaluation of a similar compound's efficacy in vivo using models such as Complete Freund's Adjuvant (CFA)-induced paw edema and zymosan-induced peritonitis. Results showed significant reductions in paw swelling and inflammatory cell infiltration, supporting its potential use as an anti-inflammatory agent .
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related propanamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance. Key analogs are discussed below:
Substituent Analysis and Pharmacophore Diversity
Key Observations :
- Heterocycle Impact : The target compound’s imidazole group offers distinct hydrogen-bonding and basicity compared to thiazole (electron-deficient) or benzothiazole (planar aromatic) analogs. Imidazole’s nitrogen atoms may enhance binding to metalloenzymes (e.g., cytochrome P450) .
- Halogenation: The 3,5-dichlorophenyl group increases lipophilicity (logP) and metabolic stability relative to non-halogenated (e.g., 3,5-dimethylphenyl) or mono-halogenated derivatives. Chlorine atoms may engage in halogen bonding with biological targets .
- Electron-Withdrawing Groups: The cyano group in the target compound likely improves electrophilicity, contrasting with the sulfanyl or dioxo-isoindole groups in analogs, which may alter redox properties or solubility .
Physicochemical and Pharmacokinetic Properties
Implications: The target compound’s dichlorophenyl and cyano groups balance lipophilicity and solubility, favoring oral bioavailability. In contrast, benzothiazole derivatives exhibit poor solubility, limiting therapeutic utility .
Q & A
Q. What are the recommended synthetic routes for preparing (E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide?
A multi-step approach is typically employed:
Substitution Reaction : React 3,5-dichloroaniline with a cyanoacetic acid derivative under condensation conditions (e.g., using DCC or EDCI as coupling agents in DMF) to form the cyanoacetamide backbone .
Etherification : Introduce the 1-methylimidazol-2-ylmethoxy group via nucleophilic substitution using 4-hydroxybenzaldehyde and 1-methyl-2-chloromethylimidazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Knoevenagel Condensation : Condense the aldehyde intermediate with cyanoacetamide using piperidine as a catalyst to form the (E)-configured α,β-unsaturated enamide .
Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can the stereochemical purity of the (E)-isomer be confirmed experimentally?
- NOESY NMR : Absence of nuclear Overhauser effects between the cyano group and the 3,5-dichlorophenyl moiety confirms the trans (E) configuration .
- X-ray Crystallography : Resolve single crystals (e.g., using slow evaporation in ethanol/water) and refine the structure with SHELXL . For example, bond angles between the enamide double bond (~120°) and torsion angles (>170°) are diagnostic .
Q. What analytical techniques are critical for characterizing intermediates and the final compound?
- Elemental Analysis (CHNS) : Verify stoichiometry (e.g., C₁₈H₁₃BrCl₂N₂O₃ in ) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .
- FT-IR : Confirm functional groups (e.g., cyano stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- DFT Calculations : Optimize the molecular geometry using Gaussian at the B3LYP/6-31G(d) level and compare calculated vs. experimental ¹H/¹³C NMR shifts .
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts, particularly for imidazole protons sensitive to hydrogen bonding .
Q. What strategies are effective for optimizing reaction yields in the presence of competing side reactions (e.g., Z/E isomerization)?
- Design of Experiments (DoE) : Use a central composite design to model variables (temperature, catalyst loading, solvent polarity). For example, lower temperatures (<50°C) favor the E-isomer during Knoevenagel condensation .
- Additives : Include molecular sieves to trap water and shift equilibrium toward the enamide product .
Q. How can biological activity be mechanistically linked to the compound’s structural features?
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The 1-methylimidazole moiety may coordinate with catalytic lysine residues, while the dichlorophenyl group enhances hydrophobic interactions .
- Fluorescence Polarization Assays : Quantify binding affinity (Kd) by competing with fluorescent probes in enzyme inhibition studies .
Q. What methodologies address challenges in isolating isomers or polymorphs?
- Chiral Chromatography : Separate enantiomers (if applicable) using a Chiralpak® OD column with 20% MeOH-DMEA in CO₂ .
- Crystallization Screening : Test solvents (e.g., ethyl acetate/hexane, acetone) to isolate stable polymorphs. Differential Scanning Calorimetry (DSC) can identify thermal transitions between forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
